molecular formula C10H10N2O2S B1526833 5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione CAS No. 90915-53-0

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Cat. No. B1526833
CAS RN: 90915-53-0
M. Wt: 222.27 g/mol
InChI Key: BMPPZSKGEUNDQD-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione” is a chemical compound . Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular weight of “5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione” is 222.27 . The InChI code is 1S/C10H10N2O2S/c13-8-10 (6-3-4-6,12-9 (14)11-8)7-2-1-5-15-7/h1-2,5-6H,3-4H2, (H2,11,12,13,14) .


Physical And Chemical Properties Analysis

The physical form of “5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione” is a powder . It should be stored at room temperature .

Safety And Hazards

The compound has a GHS06 pictogram, indicating that it is toxic . The hazard statement is H301, which means it is toxic if swallowed . The precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-5-thiophen-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-10(6-3-4-6,12-9(14)11-8)7-2-1-5-15-7/h1-2,5-6H,3-4H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPPZSKGEUNDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229229
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

CAS RN

90915-53-0
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90915-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-5-(2-thienyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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